OPRM G Protein Pathway Emax and Hill Slope: ID110460001 vs. Oliceridine and PZM21
ID110460001 demonstrates full agonist efficacy for the OPRM Gi pathway with a Gi Emax of 102.3% ± 10.4 (relative to DAMGO) and a Hill slope of 1.0, indicating a unity ligand-binding mode [1]. In contrast, oliceridine shows a comparable Gi Emax of 100.8% ± 30.5 but with a Hill slope of 0.4, suggesting multiple binding sites or simultaneous activation of confounding pathways. PZM21 yields a lower Gi Emax of 91.3% ± 10.1 with a Hill slope of 0.7. The Hill slope approaching zero in oliceridine is associated with disappearance of the maximal asymptote in concentration–response curves, reducing its reliability as a biased agonist tool [1].
| Evidence Dimension | OPRM Gi pathway maximal efficacy (Emax) and Hill slope |
|---|---|
| Target Compound Data | Gi Emax: 102.3 ± 10.4%; Hill slope: 1.0 |
| Comparator Or Baseline | Oliceridine: Gi Emax 100.8 ± 30.5%, Hill slope 0.4; PZM21: Gi Emax 91.3 ± 10.1%, Hill slope 0.7 |
| Quantified Difference | Hill slope difference: 1.0 (ID110460001) vs. 0.4 (oliceridine) — a 2.5-fold improvement in slope steepness. Gi Emax advantage: 11 percentage points over PZM21. |
| Conditions | cAMP assay in OPRM-expressing cells; 8-point concentration–response curves in triplicate; normalized to DAMGO full agonist [1] |
Why This Matters
A Hill slope of 1.0 reflecting unity binding mode ensures that ID110460001 will produce reproducible, predictable G protein activation in experimental systems, unlike oliceridine whose shallow slope introduces variability and potential off-pathway activation.
- [1] Lee, J.H., Shon, S.-Y., Jeon, W., Hong, S.-J., Ban, J. & Lee, D.S. (2021). Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists. ACS Pharmacology & Translational Science, 4(3), 1149–1160. doi:10.1021/acsptsci.1c00044 View Source
